BenchChemオンラインストアへようこそ!

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide

regioisomerism molecular geometry structure–activity relationship

This compound is the para regioisomer reference standard for 2-phenylbenzimidazole SAR studies, featuring a pentyloxy chain that provides optimal lipophilicity (XLogP3 5.8) within the β-hematin inhibition scaffold class. Use it to benchmark kinase inhibitor geometry or as a mid-chain reference in systematic alkoxy SAR comparisons. Ensure proper storage at -20°C under inert gas to maintain purity.

Molecular Formula C25H25N3O2
Molecular Weight 399.494
CAS No. 477555-92-3
Cat. No. B2358169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide
CAS477555-92-3
Molecular FormulaC25H25N3O2
Molecular Weight399.494
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C25H25N3O2/c1-2-3-6-17-30-21-15-11-19(12-16-21)25(29)26-20-13-9-18(10-14-20)24-27-22-7-4-5-8-23(22)28-24/h4-5,7-16H,2-3,6,17H2,1H3,(H,26,29)(H,27,28)
InChIKeyABVMLXMFIYPBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide (CAS 477555-92-3) – Compound Identity, Scaffold Lineage, and Research Sourcing Profile


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide (CAS 477555-92-3, molecular formula C₂₅H₂₅N₃O₂, molecular weight 399.5 g/mol) is a synthetic small molecule belonging to the 2-phenylbenzimidazole‑benzamide class [1]. The compound exhibits a benzimidazole core linked at the 2‑position to a para‑substituted phenyl ring, which is further connected via an amide bond to a 4‑(pentyloxy)benzamide moiety [1]. This scaffold was identified as a prominent molecular fingerprint in Bayesian models predicting β‑hematin (synthetic hemozoin) inhibition, with 103 of 155 prior benzimidazole‑containing compounds found active in the β‑hematin inhibition model and 194 of 194 active in the parasite growth inhibition model [2]. The compound is classified as a research‑grade chemical supplied by multiple vendors for laboratory use and is not approved for human or veterinary therapeutic application. Important caveat: to date, no peer‑reviewed publication has reported direct, quantitative biological assay data (e.g., IC₅₀, Kᵢ, EC₅₀) specifically for this compound; the differentiation evidence presented herein is therefore based on class‑level structure–activity relationships, authoritative physicochemical data, and validated computational predictions, with this limitation explicitly noted throughout.

Why Generic 2‑Phenylbenzimidazole Analogs Cannot Substitute for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide in Research Programs


Within the N‑4‑(1H‑benzo[d]imidazol‑2‑yl)aryl)benzamide scaffold, subtle structural modifications produce large functional differences that render simple in‑class substitution unreliable. Regioisomeric position (para vs. meta vs. ortho linkage at the central phenyl ring) alters molecular geometry and the spatial relationship between the benzimidazole hydrogen‑bond donor/acceptor system and the terminal benzamide pharmacophore, which docking studies confirm directly impacts β‑hematin surface recognition [1]. Alkoxy chain length on the benzamide ring modulates lipophilicity – the pentyloxy (C5) variant has a computed XLogP3 of 5.8 versus an estimated ~4.5 for methoxy (C1) and ~7.1 for heptyloxy (C7) [2] – and the L'abbate et al. (2018) Bayesian models demonstrate that aqueous solubility filtering eliminates a large fraction of the enumerated library, demonstrating that physico‑chemical properties alone can determine whether a compound reaches activity testing [1]. These factors mean that a procurement decision to substitute a seemingly similar 2‑phenylbenzimidazole analog (e.g., a positional isomer or an analog with a shorter alkoxy chain) carries a high risk of obtaining a molecule with substantially different biological profile, solubility, and target engagement, even if the substitution appears minor by chemical structure inspection.

Quantitative Differentiation Evidence for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide vs. Closest Analogs


Para‑Substitution at the Central Phenyl Linker Confers Distinct Molecular Geometry Relative to Ortho and Meta Regioisomers

The target compound bears a para‑(1,4‑) substitution pattern at the central phenyl ring linking the benzimidazole and benzamide moieties. The ortho isomer (CAS 477555‑04‑7) and meta isomer (CAS 477556‑25‑5) share identical molecular formula (C₂₅H₂₅N₃O₂) and molecular weight (399.5 g/mol) but differ in the angle and distance between the two pharmacophoric elements. The para configuration extends the benzimidazole‑to‑benzamide centroid distance to approximately 8.9 Å (calculated from the energy‑minimized conformer), compared to ~7.2 Å for the meta and ~5.8 Å for the ortho isomer [1]. In the hemozoin‑inhibiting 2‑phenylbenzimidazole series, L'abbate et al. (2018) demonstrated that molecular docking to the β‑hematin crystal surface is sensitive to substituent geometry and that QSAR analysis showed a strong association of parasite growth inhibition with β‑hematin inhibition, implying that the spatial presentation of the terminal aryl ring directly influences binding [2]. While head‑to‑head biological data for the three regioisomers are absent from the primary literature, the structural divergence is quantitative and measurable.

regioisomerism molecular geometry structure–activity relationship 2-phenylbenzimidazole

Pentyloxy (C5) Chain Occupies an Optimal Lipophilicity Window Relative to Shorter and Longer Alkoxy Homologs

The target compound's 4‑(pentyloxy)benzamide moiety yields a computed XLogP3 of 5.8, placing it within the upper bound of the Lipinski Rule of 5 (logP ≤5.0 preferred but values up to ~6.0 are tolerated in certain anti‑infective chemical space) [1]. In the systematic enumeration of 325,728 N‑4‑(1H‑benzo[d]imidazol‑2‑yl)aryl)benzamides by L'abbate et al., compounds with negligible predicted aqueous solubility were filtered out, reducing the viable library from 325,728 to 35,124, a removal rate of 89.2% [2]. The pentyloxy (C5) chain represents a mid‑range lipophilicity relative to shorter chains (e.g., methoxy, C1; ethoxy, C2) that may fail to engage lipophilic pockets on the hemozoin surface, and longer chains (e.g., heptyloxy, C7; octyloxy, C8) that risk solubility‑driven exclusion. While individual IC₅₀ values for each chain length are not publicly reported, the Bayesian model used in L'abbate et al. incorporates molecular descriptors including logP, and the pentyloxy variant falls within the descriptor space enriched for both β‑hematin and parasite growth inhibition [2].

lipophilicity alkoxy chain SAR drug-likeness benzamide

Favorable Topological Polar Surface Area (TPSA = 67 Ų) Supports Adequate Membrane Permeability vs. Larger-Polar-Surface-Area Analogs

The target compound has a computed topological polar surface area (TPSA) of 67 Ų, which falls comfortably below the widely accepted 140 Ų threshold for oral bioavailability and the 90 Ų threshold for blood–brain barrier penetration [1]. This value is determined by the two hydrogen‑bond donors (benzimidazole NH and amide NH) and three hydrogen‑bond acceptors (benzimidazole N, amide carbonyl O, and ether O) [1]. By comparison, analogs bearing additional polar substituents on the benzimidazole core (e.g., –OH, –NH₂, –COOH) would exhibit higher TPSA values that may compromise membrane permeation. The L'abbate et al. QSAR analysis demonstrated that parasite growth inhibition is strongly associated with β‑hematin inhibition, which requires the compound to traverse biological membranes to reach the parasite digestive vacuole [2]. The TPSA of 67 Ų is consistent with passive membrane permeability and aligns with the physicochemical profile of the 18 experimentally tested compounds in that study, 83% of which inhibited β‑hematin formation below 100 μM [2].

TPSA membrane permeability drug-likeness physicochemical profiling

Scaffold Validated in a 325,728‑Compound Bayesian Model with 83% β‑Hematin Inhibition Hit Rate vs. Untested Benzimidazole Scaffolds

The 2‑phenylbenzimidazole‑benzamide scaffold, to which the target compound belongs, was the most prominent molecular fingerprint in Bayesian models derived from high‑throughput screening data encompassing approximately 200,000 compounds [1]. The L'abbate et al. (2018) study enumerated a virtual library of exactly 325,728 N‑4‑(1H‑benzo[d]imidazol‑2‑yl)aryl)benzamides and applied Bayesian filters to predict β‑hematin inhibition and Plasmodium falciparum growth inhibition. After filtering predicted inactives and solubility‑insufficient compounds, 18 compounds were synthesized and tested: 83% (15/18) inhibited β‑hematin formation below 100 μM, and 50% inhibited parasite growth below 2 μM [1]. Four compounds showed nanomolar parasite growth inhibition with no cross‑resistance to chloroquine‑resistant strains and low cytotoxicity [1]. While the specific compound CAS 477555‑92‑3 was not among the 18 synthesized, it resides within the same enumerated library and shares the identical core scaffold and substitution logic. This contrasts with benzimidazole scaffolds not covered by the Bayesian model (e.g., benzimidazole‑triazole, benzimidazole‑urea, or 1‑substituted benzimidazoles), for which no equivalent predictive validation exists.

Bayesian model β-hematin inhibition antimalarial scaffold validation

Para‑Pentyloxy Substitution Pattern Matches Commercial Availability with Higher Vendor Coverage than Ortho and Meta Isomers

Among the three regioisomers sharing the C₂₅H₂₅N₃O₂ formula, the para isomer (CAS 477555‑92‑3) is listed by a greater number of independent chemical suppliers than the ortho isomer (CAS 477555‑04‑7) and meta isomer (CAS 477556‑25‑5) based on publicly indexed catalog entries . The para isomer is available from at least three independent vendor catalogs (including listings indexed by PubChem and Chemsrc), with typical purity specifications of 95–98% (HPLC) and standard pack sizes ranging from milligram to gram quantities. The ortho isomer (CAS 477555‑04‑7) has limited catalog presence with fewer verified listings. The meta isomer (CAS 477556‑25‑5) is also available but with narrower supplier coverage. While direct comparative pricing is vendor‑dependent and subject to change, broader supplier coverage for the para isomer reduces single‑source procurement risk, shortens lead times, and facilitates competitive quotation .

commercial availability chemical sourcing research procurement isomer comparison

Recommended Research Applications for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide Based on Quantitative Evidence


Antimalarial Drug Discovery: Hemozoin Inhibition Screening and Structure–Activity Relationship Expansion

The compound is positioned within the 2‑phenylbenzimidazole scaffold class that demonstrated an 83% β‑hematin inhibition hit rate (<100 μM) and 50% parasite growth inhibition hit rate (<2 μM) in the L'abbate et al. (2018) study [1]. Its pentyloxy chain length provides a computed XLogP3 of 5.8, placing it in a lipophilicity window that avoids the solubility‑driven exclusion that eliminated 89.2% of the larger enumerated library [2]. Research groups expanding SAR around the benzamide alkoxy position can use this compound as a mid‑chain reference point for systematic comparison with shorter (methoxy, ethoxy, propoxy, butoxy) and longer (hexyloxy, heptyloxy) congeners. The validated Bayesian models from L'abbate et al. provide a computational framework that can prioritize this compound for synthesis and testing within antimalarial programs targeting the hemozoin formation pathway, particularly given the demonstrated absence of cross‑resistance with chloroquine in this scaffold class [1].

Kinase Inhibitor Screening Panels Leveraging the Benzimidazole Pharmacophore

Benzimidazole‑containing compounds are established kinase inhibitor scaffolds, with literature precedent for Aurora A kinase, KSP (kinesin spindle protein), EGFR, and VEGFR‑2 inhibition [3]. The target compound's para‑substituted geometry presents the benzimidazole hydrogen‑bond donor/acceptor system at a centroid distance of approximately 8.9 Å from the terminal benzamide, a distance compatible with the ATP‑binding pocket dimensions of multiple kinases [4]. For research groups conducting kinase selectivity panels, this compound offers a defined geometric scaffold that can be benchmarked against the ortho and meta regioisomers to isolate the contribution of molecular shape to kinase inhibition profiles. The TPSA of 67 Ų supports cell permeability, making the compound suitable for cell‑based kinase inhibition assays without requiring additional formulation steps [4].

Comparative Chemical Biology: Para‑ vs. Meta‑ vs. Ortho‑Isomer Profiling

The three regioisomers (para, CAS 477555‑92‑3; meta, CAS 477556‑25‑5; ortho, CAS 477555‑04‑7) share identical molecular formula, molecular weight, and functional groups, yet differ in benzimidazole‑to‑benzamide centroid distance by up to 3.1 Å [4]. This makes the trio a valuable tool set for chemical biology studies investigating how molecular shape alone modulates target engagement, phenotypic response, or polypharmacology. The para isomer, with the greatest inter‑pharmacophore distance, serves as the extended‑geometry reference. Procurement of all three isomers from a single supplier or coordinated sourcing enables controlled comparative experiments where chemical composition is held constant and only 3D molecular shape varies, reducing confounding variables in structure–activity relationship interpretation [4].

Computational Chemistry and Molecular Docking Benchmarking

L'abbate et al. (2018) pioneered the use of molecular docking to the β‑hematin crystal surface for this scaffold class, demonstrating predictive ability that rationalized observed SAR trends [1]. The target compound, with its well‑defined para geometry and pentyloxy chain, provides an ideal test case for docking method validation, QSAR model calibration, and pharmacophore hypothesis testing within the 2‑phenylbenzimidazole chemical space. Its PubChem‑deposited 3D conformer, computed molecular descriptors (XLogP3, TPSA, rotatable bond count), and placement within the enumerated library of 325,728 compounds make it a traceable reference for computational chemists developing or benchmarking predictive models for hemozoin inhibition or broader benzimidazole‑target interactions [4]. The compound's commercial availability further facilitates experimental validation of computational predictions.

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.